This compound can be classified as:
The compound's CAS number is 1119499-72-7, and it is often used in scientific research due to its potential applications in medicinal chemistry and drug development.
The synthesis of ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:
The synthesis can yield varying results based on the specific conditions employed, including temperature and solvent choice. For example, reactions performed in ethanol at elevated temperatures have shown good yields (80% or higher) .
The molecular structure of ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the positions of substituents and assess stereochemistry .
Ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may participate in various chemical reactions:
These reactions are significant for further functionalization of the molecule and exploring its derivatives for enhanced biological activity .
The mechanism of action for compounds like ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate often involves interaction with specific biological targets such as enzymes or receptors:
Research into its mechanism often employs molecular docking studies alongside experimental assays to elucidate how it interacts with target proteins .
Some key physical and chemical properties of ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include:
These properties are essential for determining appropriate applications and methods for handling the compound in laboratory settings .
Ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several potential applications:
Pyrazolo[3,4-b]pyridines represent a privileged class of N-heterocyclic compounds characterized by a fused bicyclic structure combining pyrazole and pyridine rings. These scaffolds exhibit structural isosterism with purine nucleobases, enabling targeted interactions with biological macromolecules. With over 300,000 documented derivatives and 5,500+ scientific references (including 2,400 patents), this chemotype demonstrates significant versatility in drug discovery [4]. Ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1119429-04-7) exemplifies a strategically functionalized derivative of this core, featuring substitutions at four key positions that modulate its physicochemical and pharmacological profile.
Pyrazolo[3,4-b]pyridines exist in two tautomeric forms: the dominant aromatic 1H-pyrazolo[3,4-b]pyridine (Type I) and the less stable 2H-pyrazolo[3,4-b]pyridine (Type II). Computational studies (AM1/DFT) confirm the 1H-tautomer is more stable by ~37 kJ/mol due to extended aromatic delocalization across both rings [4]. The target compound adopts the 1H-configuration, as evidenced by its systematic IUPAC name:
The structural classification places this compound within the [3,4-b] fusion category (Fig. 1), where bond fusion occurs between pyrazole position 3 and pyridine position b. This topology positions N1, C3, C4, C5, and C6 as critical points for diversification, directly influencing electronic distribution and bioactivity [4] [7].
Table 1: Position-Specific Identity of the Target Compound
Position | Substituent | Chemical Group | Role in Scaffold |
---|---|---|---|
N1 | R₁ | 2-Fluorophenyl | Aromatic diversity, steric control |
C3 | R₃ | Methyl | Electron donation, metabolic stability |
C4 | R₄ | Ethoxycarbonyl | Electrophilic handle, hydrogen bonding |
C6 | R₆ | Ethyl | Hydrophobicity, conformational flexibility |
Pyrazolo[3,4-b]pyridine chemistry originated with Ortoleva’s 1908 synthesis of a monosubstituted derivative (R₃ = Ph). Methodological advances, particularly by Bülow (1911), enabled N1- and C3-specific functionalization using 1,3-diketones and aminopyrazoles [4]. The late 20th century witnessed escalating interest due to the scaffold’s purine-mimetic properties, culminating in the first clinical agents:
DrugBank currently lists 14 1H-pyrazolo[3,4-b]pyridine derivatives in development phases (7 Experimental, 5 Investigational, 2 Approved), underscoring the scaffold’s translational relevance. The surge in patents (>1,413 since 2012) reflects intensified exploration of this chemotype for kinase inhibition, anticancer agents, and antiviral therapies [4] [7]. The target compound (CAS: 1119429-04-7) emerged within this modern innovation wave, designed to exploit strategic substitutions at N1, C3, C4, and C6 for optimized bioactivity.
Substituent diversity at core positions profoundly modulates the scaffold’s electronic profile, binding affinity, and pharmacokinetics. Analysis of >300,000 compounds reveals distinct substitution preferences:
Table 2: Global Substituent Distribution in 1H-Pyrazolo[3,4-b]pyridines
Position | Most Common Substituents | Frequency (%) | Impact on Bioactivity |
---|---|---|---|
N1 | Methyl | 31.8% | Blocks tautomerization, modulates pharmacokinetics |
Alkyl chains | 23.3% | Enhances lipophilicity, membrane penetration | |
Phenyl | 15.2% | Enables π-π stacking with protein aromatic residues | |
C3 | Methyl | 46.8% | Improves metabolic stability, electron donation |
Hydrogen | 30.8% | Maintains planarity for target insertion | |
Amino/Hydroxy | <10% | Forms H-bonds with targets | |
C4 | Carbonyl derivatives | ~35%* | Key pharmacophore for enzyme inhibition |
C6 | Small alkyl (ethyl/methyl) | ~25%* | Tunes electron density and steric accessibility |
*Estimated from patent/literature mining [4] [7]
The ethyl carboxylate at C4 is particularly versatile, serving as a precursor for bioactive carboxylic acids (e.g., 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, CAS 1119499-72-7) [8]. This allows late-stage diversification into amide libraries or metal-coordinating motifs. The combined substitutions in the target compound—2-fluorophenyl (N1), methyl (C3), ethyl ester (C4), and ethyl (C6)—exemplify a balanced design leveraging historical SAR knowledge: fluorinated aromatics for target affinity, alkyl groups for stability, and esters for synthetic flexibility.
Table 3: Clinically Advanced Pyrazolo[3,4-b]pyridine Derivatives
Drug Name | Indication | Key Substituents | Target |
---|---|---|---|
Riociguat (Adempas®) | Pulmonary hypertension | N1: Methylpyrazole, C3: Amino, C4: Carboxamide, C6: Methoxy | Soluble guanylate cyclase |
Vericiguat (Verquvo®) | Chronic heart failure | N1: Methoxybenzyl, C3: Amino, C4: Carboxamide, C6: Fluoro | Soluble guanylate cyclase |
Tracazolate | Anxiolytic (Experimental) | N1: p-Chlorophenyl, C3: Ethyl carbazate | GABA receptor |
Concluding Remarks
Ethyl 6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate embodies the strategic functionalization of a historically validated scaffold. Its substitution pattern—optimized through decades of SAR exploration—leverages fluorinated aromatics for target engagement, alkyl groups for metabolic stability, and convertible esters for pharmacophore diversification. As pyrazolo[3,4-b]pyridine chemistry advances toward greener syntheses and novel therapeutic applications, this compound serves as a quintessential template for kinase inhibitors, anticancer agents, and cardiovascular therapeutics. Future work will likely exploit its C4 ester for prodrug development or targeted amide libraries, further expanding the scaffold’s medicinal utility.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7